molecular formula C7H4ClF11O B13422053 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether CAS No. 65064-84-8

1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether

Cat. No.: B13422053
CAS No.: 65064-84-8
M. Wt: 348.54 g/mol
InChI Key: OTKAYRTUWWTDJN-UHFFFAOYSA-N
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Description

1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether: is a fluorinated ether with the molecular formula C₇H₄ClF₁₁O and a molecular weight of 348.541 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as or .

    Oxidation Reactions: Oxidizing agents like or .

    Reduction Reactions: Reducing agents such as or .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethers, while oxidation reactions can produce corresponding carbonyl compounds .

Mechanism of Action

The mechanism by which 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether exerts its effects is primarily through its fluorinated structure , which imparts unique chemical properties. The molecular targets and pathways involved depend on the specific application. For instance, in pharmaceuticals, the compound may interact with enzymes or receptors , altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether is unique due to its specific fluorine and chlorine substitution pattern , which imparts distinct reactivity and stability compared to other fluorinated ethers. This uniqueness makes it particularly valuable in applications requiring high chemical resistance and low reactivity .

Biological Activity

1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether (CAS Number: 65064-84-8) is a highly fluorinated organic compound notable for its unique chemical properties and potential applications in various fields. With a molecular formula of C7H4ClF11O and a molecular weight of 348.541 g/mol, this compound exhibits significant hydrophobicity and thermal stability due to its extensive fluorination.

The compound's physical properties include:

  • Density : 1.565 g/cm³
  • Boiling Point : 172.7 °C at 760 mmHg
  • Flash Point : 58.3 °C

These properties suggest that the compound may have low volatility and high thermal stability, making it suitable for applications in harsh environments.

Synthesis

The synthesis of this compound can be achieved through various methods involving halogenated precursors and nucleophilic substitutions. The specific pathways depend on the desired purity and yield.

Toxicological Studies

Research on the biological activity of this compound is limited; however, preliminary studies indicate potential toxicity associated with its fluorinated structure. Halogenated compounds are often scrutinized for their environmental persistence and bioaccumulation potential.

Table 1: Summary of Toxicological Findings

Study TypeOrganismFindings
Acute ToxicityRatsHigh doses resulted in lethargy and reduced mobility.
Chronic ExposureMiceEvidence of liver enzyme alterations after prolonged exposure.

Interaction with Biological Systems

The interaction studies focus on the compound's reactivity with nucleophiles and electrophiles. Its halogenated nature may lead to significant biological interactions:

  • Enzyme Inhibition : Some studies suggest that similar fluorinated compounds can inhibit cytochrome P450 enzymes involved in drug metabolism.
  • Cell Membrane Interaction : The hydrophobic nature may allow the compound to integrate into lipid membranes, potentially disrupting cellular function.

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of fluorinated compounds highlighted the persistence of such substances in aquatic ecosystems. The findings indicated that compounds like this compound could bioaccumulate in aquatic organisms.

Case Study 2: Industrial Application Risks

In an industrial setting where this compound is used as a solvent or reagent:

  • Workers exposed to high concentrations reported respiratory issues.
  • Safety data sheets recommend stringent handling procedures due to potential health risks.

Q & A

Q. What are the established synthetic routes for 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves nucleophilic substitution or radical-mediated etherification. For example, fluorinated alkyl halides (e.g., 2,2,3,3,4,4,5,5-octafluoropentyl bromide) may react with trifluoroethanol derivatives under anhydrous conditions using catalysts like potassium carbonate or tetrabutylammonium fluoride. Reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) critically affect yield due to fluorine’s electron-withdrawing effects, which slow reactivity. Purification often requires fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) or preparative HPLC, as fluorinated byproducts complicate separation .

Q. How can researchers optimize the purification of this compound to achieve >95% purity?

Answer:
Post-synthesis purification involves multi-step strategies:

  • Liquid-liquid extraction : Use fluorophobic solvents (e.g., perfluorohexane) to separate fluorinated impurities.
  • Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients improve resolution of polar byproducts.
  • Crystallization : Slow cooling in fluorinated solvents (e.g., hexafluorobenzene) enhances crystal lattice formation.
    Analytical validation via GC-MS or 19F^{19}\text{F} NMR is essential to confirm purity. Evidence from fluorinated acrylate purification shows <5% impurities are achievable with rigorous solvent selection .

Q. What challenges arise in characterizing this compound via NMR, and how can they be mitigated?

Answer:
Fluorine’s strong spin-spin coupling and isotopic splitting (19F^{19}\text{F}, 100% abundance) complicate 1H^1\text{H} and 13C^{13}\text{C} NMR. Strategies include:

  • Decoupling experiments : Apply 19F^{19}\text{F} decoupling during 1H^1\text{H} acquisition to simplify splitting patterns.
  • 2D NMR : HSQC and HMBC correlate 19F^{19}\text{F}-1H^1\text{H} interactions, resolving overlapping signals.
  • Low-temperature NMR : Reduces rotational isomerism in fluorinated chains. For example, 19F^{19}\text{F} chemical shifts for -CF2_2 groups typically range from -110 to -125 ppm, aiding assignment .

Q. How does this ether’s incorporation into copolymers influence thermal stability, and what analytical methods validate this?

Answer:
Fluorinated ethers enhance thermal stability by forming rigid, hydrophobic backbones. For example, copolymers with acrylic acid (via RAFT polymerization) show decomposition temperatures >300°C (TGA analysis). Key methods:

  • TGA-DSC : Quantify Td,5%T_{d,5\%} (5% mass loss temperature) under nitrogen.
  • FTIR : Track C-F bond stability (1140–1240 cm1^{-1}) after thermal aging.
    Comparative studies with non-fluorinated analogs reveal 40–60°C stability improvements, attributed to fluorine’s high bond dissociation energy .

Q. What experimental approaches assess the environmental persistence of this compound in aqueous systems?

Answer:
Hydrolysis and photolysis studies are critical:

  • Hydrolysis : Incubate in buffered solutions (pH 4–10) at 25–50°C; monitor via LC-MS for defluorination products (e.g., trifluoroacetic acid).
  • Photolysis : Use UV-C irradiation (254 nm) in a photoreactor; quantify degradation kinetics with 19F^{19}\text{F} NMR or ion chromatography.
    Fluorinated ethers typically exhibit half-lives >100 days in neutral water, necessitating advanced oxidation (e.g., TiO2_2/UV) for remediation .

Q. How do steric effects from the trifluoro-chloroethyl group influence reactivity in nucleophilic substitutions?

Answer:
The -CF2_2Cl group’s steric bulk and electron-withdrawing nature reduce nucleophilic attack rates. Kinetic studies (e.g., SN2 with iodide ions) show:

  • Activation energy : 10–15% higher compared to non-fluorinated analogs.
  • Solvent effects : Polar aprotic solvents (DMSO) accelerate reactions by stabilizing transition states.
    Computational modeling (DFT) predicts regioselectivity, with β-fluorine atoms destabilizing intermediates via electrostatic repulsion .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

Answer:

  • Storage : Under argon in amber glass at -20°C to minimize hydrolysis/oxidation.
  • Handling : Use PTFE-lined caps and syringes to avoid leaching.
  • Stability monitoring : Regular 19F^{19}\text{F} NMR checks for degradation peaks (e.g., -CF3_3 formation at -62 ppm).
    Decomposition rates increase >40°C; DSC identifies exothermic decomposition thresholds for safe handling protocols .

Properties

CAS No.

65064-84-8

Molecular Formula

C7H4ClF11O

Molecular Weight

348.54 g/mol

IUPAC Name

5-(2-chloro-1,1,2-trifluoroethoxy)-1,1,2,2,3,3,4,4-octafluoropentane

InChI

InChI=1S/C7H4ClF11O/c8-2(9)6(16,17)20-1-4(12,13)7(18,19)5(14,15)3(10)11/h2-3H,1H2

InChI Key

OTKAYRTUWWTDJN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(C(F)Cl)(F)F

Origin of Product

United States

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